Tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

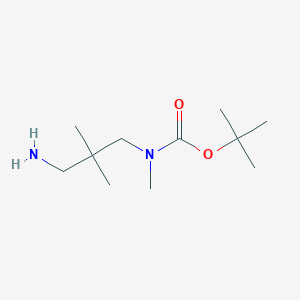

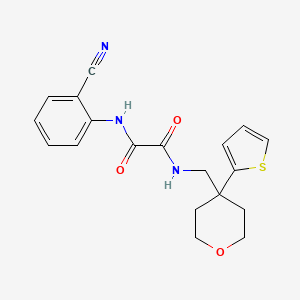

Tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate is a chemical compound with the molecular formula C11H24N2O2 . It has a molecular weight of 216.32 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in the MOL file with the MDL Number: MFCD24448598 .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 280.4±19.0 °C and a predicted density of 0.963±0.06 g/cm3 . Its pKa is predicted to be 10.18±0.15 .Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Biologically Active Compounds : A study detailed a rapid synthetic method for an important intermediate closely related to Tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate, utilized in the synthesis of biologically active compounds like osimertinib (AZD9291). This method achieves an 81% yield over three steps, highlighting the compound's role in pharmaceutical synthesis (Bingbing Zhao et al., 2017).

Production of Insecticide Analogues : Research on the conversion of tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides demonstrates the compound's utility in developing new agrochemicals. This process outlines a six-step synthesis with yields ranging from 17% to 24%, providing a pathway to novel insecticide structures (Farina Brackmann et al., 2005).

Asymmetric Synthesis : Another study presents the asymmetric synthesis of Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate via an asymmetric Mannich reaction. This showcases the compound's role in the production of chiral molecules, essential for pharmaceutical applications (J. Yang, S. Pan, & B. List, 2009).

Metal-free Organic Synthesis : Research on the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources mentions a process involving tert-butyl carbazate. This study emphasizes sustainable and efficient methods for synthesizing bioactive compounds, demonstrating the broader applicability of this compound derivatives in green chemistry (Long-Yong Xie et al., 2019).

Applications in Material Science and Catalysis

Development of Functional Polymers : A study on the synthesis and applications of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, from L-alanine illustrates the compound's utility in polymer science. This research points to the use of tert-butyl carbamate derivatives in creating advanced materials with potential applications in various industries (A. Studer, T. Hintermann, & D. Seebach, 1995).

Nitroxide-Mediated Polymerization : Research on poly(tert-butyl methacrylate/styrene) macroinitiators for organo- and water-soluble functional copolymers through nitroxide-mediated controlled radical polymerization underscores the significance of tert-butyl carbamate derivatives in the development of new polymeric materials. This work highlights the flexibility and control achievable in polymer synthesis, enabling the production of materials with specific properties (B. Lessard et al., 2010).

Mechanism of Action

Mode of Action

Based on its chemical structure, it is possible that it may interact with its targets through hydrogen bonding or ionic interactions .

Pharmacokinetics

Its predicted properties include a boiling point of 280.4±19.0 °C and a density of 0.963±0.06 g/cm3 . These properties may influence its bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of Tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate’s action are currently unknown. Given the lack of specific target identification and understanding of its mode of action, it is difficult to predict its precise effects .

Properties

IUPAC Name |

tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13(6)8-11(4,5)7-12/h7-8,12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNMLZIEJQYZIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(C)(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)

![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)

![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)

![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)

![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)

![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)